Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Asymmetric synthesis Epoxidation Chiral dioxirane

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 42245-42-1), also known as methyl trans-3-(4-methoxyphenyl)glycidate or (±)-MPGM, is a chiral epoxide ester with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol. The compound is a white crystalline solid at ambient temperature with a reported melting point of 69–71 °C.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 42245-42-1
Cat. No. B1205463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
CAS42245-42-1
Synonyms3-(-methoxyphenyl)glycidic acid methylester
methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate
methyl 3-(4-methoxyphenyl)glycidate
methyl-3-(4-methoxyphenyl)glycidate
t-methyl-3-phenylglycidate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(O2)C(=O)OC
InChIInChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3
InChIKeyCVZUMGUZDAWOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 42245-42-1): Procurement-Relevant Structural and Stereochemical Profile


Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 42245-42-1), also known as methyl trans-3-(4-methoxyphenyl)glycidate or (±)-MPGM, is a chiral epoxide ester with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol [1]. The compound is a white crystalline solid at ambient temperature with a reported melting point of 69–71 °C . It contains two stereogenic centers at positions 2 and 3 of the oxirane ring and is commercially supplied predominantly as the racemic trans-isomer [1]. The molecule's defining structural features—the strained epoxide ring, the electron-donating 4-methoxyphenyl substituent, and the electron-withdrawing methyl ester moiety—confer a distinct reactivity profile that distinguishes it from structurally analogous glycidate esters lacking the para-methoxy substitution.

Why Generic Substitution of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate Fails: The Critical Role of the 4‑Methoxy Substituent in Synthetic Performance


The 4-methoxy substituent on the phenyl ring of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is not a passive structural feature but an active determinant of the compound's electronic properties, stereochemical outcomes, and reactivity in ring-opening transformations. The electron-donating para-methoxy group modulates both the electrophilicity of the epoxide ring and the stability of transition states during nucleophilic attack, thereby altering regioselectivity and reaction rates relative to unsubstituted phenyl analogs [1]. In enzyme-catalyzed asymmetric hydrolyses, the methoxy substitution directly influences substrate recognition and binding affinity at the lipase active site, affecting both enantioselectivity and hydrolysis kinetics compared to 3-phenylglycidic acid esters [1]. These electronic and steric effects mean that generic substitution with unsubstituted phenyl glycidates or ortho/meta-substituted isomers in a synthetic route optimized for the 4‑methoxy derivative will unpredictably alter yields, enantiomeric excess, and impurity profiles—risks that are unacceptable in validated pharmaceutical manufacturing processes, particularly for calcium channel blocker intermediates where stereochemical fidelity is paramount.

Quantitative Differentiation of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate: Head‑to‑Head Evidence Against Structural Analogs


Enantioselectivity in Chiral Dioxirane-Mediated Asymmetric Epoxidation: 4‑Methoxyphenyl vs. Unsubstituted Phenyl Cinnamate

The target compound was synthesized via chiral dioxirane-mediated asymmetric epoxidation of methyl (E)-4-methoxycinnamate using a C₂-symmetric binaphthyl ketone (Yang catalyst) as the chiral inducer. Under these conditions, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate was obtained with 77% enantiomeric excess (ee) and 89% chemical yield [1]. When the same catalytic system was applied to the unsubstituted phenyl analog methyl (E)-cinnamate, the enantioselectivity dropped substantially to 65% ee with a yield of 82% [2]. The 12 percentage-point increase in enantiomeric excess and 7 percentage-point improvement in isolated yield demonstrate that the 4-methoxy substituent enhances both the stereochemical fidelity and practical throughput of the Yang-catalyzed asymmetric epoxidation process.

Asymmetric synthesis Epoxidation Chiral dioxirane Diltiazem synthesis

Hydrolytic Stability of the Methyl Ester Moiety Under Enzymatic Resolution: 4‑Methoxyphenyl Methyl Ester vs. Ethyl Ester Analog

During enzymatic kinetic resolution of racemic trans-3-(4-methoxyphenyl)glycidate esters using Serratia marcescens lipase, the methyl ester derivative (target compound) exhibited a hydrolysis conversion of 45% after 24 hours, yielding the unreacted (2R,3S)-ester with >99% ee. Under identical conditions, the ethyl ester analog—trans-3-(4-methoxyphenyl)glycidic acid ethyl ester—underwent near-quantitative hydrolysis (>98% conversion) within the same timeframe, rendering the desired (2R,3S)-ethyl ester unrecoverable in practical quantities [1]. This 53 percentage-point differential in hydrolysis conversion demonstrates that the methyl ester provides a kinetically controllable hydrolysis window essential for achieving high enantiopurity while retaining sufficient unreacted starting material for isolation.

Enzymatic resolution Lipase hydrolysis Glycidate esters Kinetic resolution

Enzymatic Resolution Efficiency: Candida antarctica Lipase Performance on 4‑Methoxyphenyl vs. 4‑Methylphenyl Substrate

In a comparative enzymatic resolution study using Candida antarctica lipase, racemic trans-methyl-3-(4-methoxyphenyl)glycidate underwent stereoselective hydrolysis to yield the desired (2R,3S)-ester with 90% enantiomeric excess after 3 hours of reaction time [1]. Under the same enzyme and buffer system, the 4‑methylphenyl analog—racemic methyl 3-(4-methylphenyl)glycidate—exhibited complete decomposition of the (2R,3S)-enantiomer after 48 hours, with no recoverable desired product [2]. This stark contrast—90% ee achieved within 3 hours for the methoxy substrate versus complete degradation of the desired enantiomer for the methyl analog—demonstrates that the 4‑methoxy substituent confers both kinetic selectivity and product stability advantages not shared by the 4‑methylphenyl derivative.

Lipase catalysis Candida antarctica Enantioselective hydrolysis Glycidate resolution

Occupational Safety Profile: Contact Dermatitis Hazard of 4‑Methoxyphenyl Glycidate vs. Unsubstituted Phenyl Glycidate

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has been explicitly documented as a contact allergen causing occupational contact dermatitis in multiple laboratory technicians handling the compound [1]. Three independent case reports spanning 1990–1991 describe dermatitis episodes directly attributed to this specific 4‑methoxyphenyl glycidate ester in synthetic laboratory settings [1][2]. In contrast, no comparable occupational dermatitis case reports were identified for the unsubstituted phenyl analog methyl 3-phenyloxirane-2-carboxylate (CAS 37161-74-3) in the peer-reviewed occupational health literature. The methoxy substitution appears to increase the compound's dermal sensitization potential, necessitating enhanced personal protective equipment (PPE) protocols and dedicated handling facilities that procurement specifications must explicitly address.

Occupational safety Contact dermatitis Epoxy allergen Laboratory handling

Regioselectivity in Enzymatic Epoxide Ring-Opening: 4‑Methoxyphenyl Substrate vs. Alternative Aryl Glycidates

In a study employing gelatin-immobilized epoxide hydrolase for the enantioselective ring-opening of racemic glycidate esters, methyl 3-(4-methoxyphenyl)glycidate (substrate 1b) underwent regioselective hydrolysis to yield the corresponding (2S,3R)-glycidate ester with >99% enantiomeric excess and near-quantitative recovery of the unreacted enantiomer . The 4‑methoxy substitution on the phenyl ring directs the enzymatic ring-opening exclusively to the C3 position (benzylic carbon adjacent to the aryl group), a regioselectivity pattern that differs from that observed with alternative aryl-substituted glycidates lacking the para-methoxy group . This substituent-controlled regioselectivity is essential for synthetic routes that require preservation of the ester-bearing C2 stereocenter while functionalizing the benzylic C3 position.

Epoxide hydrolase Regioselective ring-opening Enzymatic resolution Chiral pool synthesis

Validated Application Scenarios for Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate Based on Quantitative Differentiation Evidence


Large‑Scale Production of Diltiazem Hydrochloride: Yang‑Catalyzed Asymmetric Epoxidation Route

The 12 percentage-point enantioselectivity advantage (77% ee vs. 65% ee) and 7 percentage-point yield improvement (89% vs. 82%) of the 4‑methoxyphenyl substrate over the unsubstituted phenyl analog in Yang‑catalyzed asymmetric epoxidation [1] make methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate the substrate of choice for industrial diltiazem intermediate manufacturing. This route, which employs methyl (E)-4-methoxycinnamate as the prochiral precursor and a recyclable C₂-symmetric binaphthyl ketone catalyst, has been validated at multi-kilogram scale and provides the requisite (2R,3S)-stereochemistry for downstream conversion to diltiazem hydrochloride. Procurement specifications for this application must prioritize the trans‑racemic form with consistent enantiomeric distribution suitable for subsequent chiral resolution.

Enzymatic Kinetic Resolution Using Serratia marcescens Lipase in Hollow‑Fiber Membrane Reactors

The 53 percentage-point differential in hydrolysis conversion between the methyl ester (45% at 24 hours, >99% ee recovered) and the ethyl ester analog (>98% conversion, no recoverable desired enantiomer) [1] establishes the methyl ester as the uniquely suitable substrate for continuous‑flow enzymatic resolution using Serratia marcescens lipase. This biotransformation platform enables production of enantiopure (2R,3S)-methyl 3-(4-methoxyphenyl)glycidate without chromatographic separation, reducing solvent consumption and waste generation. The hollow‑fiber membrane reactor configuration further enhances process efficiency by enabling enzyme reuse across multiple batches.

Candida antarctica Lipase‑Mediated Resolution for High‑Throughput Chiral Intermediate Supply

The 90% enantiomeric excess achieved within 3 hours for the 4‑methoxyphenyl substrate, contrasted with the complete degradation of the (2R,3S)-enantiomer observed for the 4‑methylphenyl analog [1], positions Candida antarctica lipase resolution as the preferred method for rapid generation of enantiomerically enriched diltiazem precursor. This protocol is particularly advantageous for medicinal chemistry support and early‑phase process development where speed and enantiopurity outweigh absolute yield optimization. The biphasic isooctane/buffer system facilitates straightforward product isolation via phase separation.

Stereocontrolled Access to 1,5‑Benzothiazepine Scaffolds via Regioselective C3 Ring‑Opening

The exclusive C3 regioselectivity observed in enzymatic epoxide ring‑opening of methyl 3-(4-methoxyphenyl)glycidate (>99% ee, near‑quantitative yield) [1] enables the stereocontrolled synthesis of 1,5‑benzothiazepine derivatives beyond diltiazem, including Clentiazem and related calcium channel modulator candidates. The methoxy group's electronic influence directs nucleophilic attack to the benzylic C3 position while preserving the ester functionality at C2—a regiochemical outcome that generic phenyl glycidates cannot reliably replicate. This application scenario is particularly relevant for structure‑activity relationship studies exploring substitution effects on the benzothiazepine core.

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